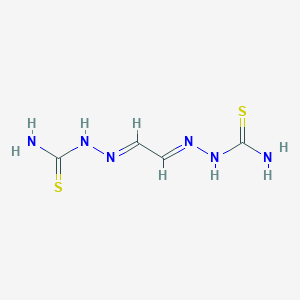
Glyoxal dithiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glyoxal dithiosemicarbazone is an organic compound with the molecular formula C4H8N6S2. It is known for its ability to form intensely colored chelates with metal ions, making it a valuable reagent in analytical chemistry . This compound has been utilized in various scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Glyoxal dithiosemicarbazone can be synthesized through the reaction of glyoxal with dithiosemicarbazide. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves the same principles as laboratory preparation, scaled up to meet industrial demands. The process would involve careful control of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions: Glyoxal dithiosemicarbazone undergoes various chemical reactions, including:
Complexation: It forms stable complexes with metal ions, which are often intensely colored.
Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are less documented.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Complexation: Common reagents include metal salts such as copper(II) sulfate or nickel(II) chloride.
Oxidation and Reduction:
Major Products Formed:
科学研究应用
Glyoxal dithiosemicarbazone has a wide range of applications in scientific research:
Analytical Chemistry: It is used as a chromogenic reagent for the detection and quantification of metal ions in various samples.
Biology and Medicine:
Industrial Applications: It can be used in processes that require the detection or quantification of metal ions, such as water quality testing and environmental monitoring.
作用机制
The primary mechanism by which glyoxal dithiosemicarbazone exerts its effects is through complexation with metal ions. The compound’s nitrogen and sulfur atoms coordinate with metal ions, forming stable chelates. This complexation can alter the chemical and physical properties of the metal ions, making them detectable through various analytical techniques .
相似化合物的比较
Thiosemicarbazones: These compounds share a similar functional group but differ in their specific structures and properties.
Semicarbazones: These compounds lack the sulfur atoms present in dithiosemicarbazones, leading to different chemical behaviors.
Uniqueness: Glyoxal dithiosemicarbazone is unique due to its ability to form intensely colored complexes with metal ions, which is not as pronounced in similar compounds. This property makes it particularly valuable in analytical applications where visual detection is important .
属性
CAS 编号 |
1072-12-4 |
|---|---|
分子式 |
C4H8N6S2 |
分子量 |
204.3 g/mol |
IUPAC 名称 |
[(Z)-[(2Z)-2-(carbamothioylhydrazinylidene)ethylidene]amino]thiourea |
InChI |
InChI=1S/C4H8N6S2/c5-3(11)9-7-1-2-8-10-4(6)12/h1-2H,(H3,5,9,11)(H3,6,10,12)/b7-1-,8-2- |
InChI 键 |
BZKLDUBXTMDNMW-NDBDHSCESA-N |
SMILES |
C(=NNC(=S)N)C=NNC(=S)N |
手性 SMILES |
C(=N\NC(=S)N)\C=N/NC(=S)N |
规范 SMILES |
C(=NNC(=S)N)C=NNC(=S)N |
Key on ui other cas no. |
1072-12-4 |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Glyoxal Dithiosemicarbazone?
A1: this compound (Hgtsc) is an organic compound that acts as a ligand, readily forming complexes with metal ions. While the provided abstracts don't offer specific spectroscopic data, its molecular formula can be deduced as C4H8N6S2. [] Further structural insights, including bond lengths and angles, can be obtained through techniques like X-ray crystallography, often employed in studying metal complexes like those formed with Hgtsc. []
Q2: How does this compound interact with metals to form complexes, and what are the potential applications of these complexes?
A2: this compound exhibits a unique bridging mode involving both its sulfur and nitrogen atoms to coordinate with metal ions, exemplified in the formation of a copper(I) polymer. [] This complex formation results in interesting properties. For instance, the copper(I)-Hgtsc complex demonstrates luminescence and thermochromic behavior, meaning its color changes with temperature variations. [] Such properties make these metal complexes potentially valuable in fields like sensing and display technologies.
Q3: Beyond its complexation with copper, are there other applications of this compound?
A3: Yes, this compound has shown promise in treating anaplasmosis, a tick-borne disease affecting animals. [] While the exact mechanism is not detailed in the provided abstract, the compound likely interacts with specific biological targets within the parasite causing the disease. Further research is necessary to elucidate the precise mechanism of action against anaplasmosis.
Q4: Can this compound be used in analytical chemistry?
A4: Yes, this compound has proven valuable in analytical chemistry. It serves as a complexing and chromogenic reagent in thin-layer chromatography (TLC), a technique for separating and identifying different compounds within a mixture. [] Additionally, it's been successfully employed in the photometric determination of silver and mercury. [] This application likely relies on the formation of colored complexes with these metal ions, allowing for their quantification based on the intensity of the color produced.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















